

Spectroscopic Analysis of Sodium 4-bromobutane-1-sulfonate: A Technical Guide

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Compound of Interest

Compound Name: Sodium 4-bromobutane-1-sulphonate

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This technical guide provides a comprehensive overview of the spectroscopic data for Sodium 4-bromobutane-1-sulfonate, a key intermediate in various chemical syntheses. Due to the limited availability of direct experimental spectra for this specific salt, this document presents predicted data based on the analysis of analogous compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for solid organic salts are also provided to guide researchers in their analytical endeavors.

Chemical Structure and Properties

Sodium 4-bromobutane-1-sulfonate is an organic salt with the chemical formula $C_4H_8BrNaO_3S$. Its structure consists of a four-carbon alkyl chain substituted with a bromine atom at one end and a sulfonate group at the other, with a sodium counter-ion.

Caption: Chemical structure of Sodium 4-bromobutane-1-sulfonate.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Sodium 4-bromobutane-1-sulfonate. These predictions are derived from the known spectral characteristics of bromoalkanes and sodium alkanesulfonates.

Table 1: Predicted ^1H NMR Data (D_2O , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~3.5	Triplet	2H	-CH ₂ -Br
~2.9	Triplet	2H	-CH ₂ -SO ₃ ⁻
~2.0	Multiplet	2H	-CH ₂ -CH ₂ -Br
~1.8	Multiplet	2H	-CH ₂ -CH ₂ -SO ₃ ⁻

Table 2: Predicted ^{13}C NMR Data (D_2O , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~55	-CH ₂ -SO ₃ ⁻
~35	-CH ₂ -Br
~30	-CH ₂ -CH ₂ -SO ₃ ⁻
~25	-CH ₂ -CH ₂ -Br

Table 3: Predicted Infrared (IR) Absorption Data (Solid, KBr)

Wavenumber (cm^{-1})	Intensity	Assignment
2960-2850	Medium-Strong	C-H stretch (alkane)
1465-1440	Medium	C-H bend (alkane)
1200-1150	Strong	S=O stretch (sulfonate)
1060-1040	Strong	S-O stretch (sulfonate)
690-550	Medium-Strong	C-Br stretch

Table 4: Predicted Mass Spectrometry (MS) Fragmentation

m/z	Interpretation
[M-Na] ⁻	Anion of the molecule
[M+Na] ⁺	Cationized molecule
Isotopic pattern for Br	Presence of bromine (⁷⁹ Br and ⁸¹ Br in ~1:1 ratio)
Loss of SO ₃	Fragmentation of the sulfonate group
Loss of Br	Fragmentation of the bromine atom

Experimental Protocols

The following are detailed methodologies for acquiring spectroscopic data for a solid organic salt like Sodium 4-bromobutane-1-sulfonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Dissolve approximately 5-10 mg of Sodium 4-bromobutane-1-sulfonate in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical to avoid interfering signals.[\[1\]](#)
- Transfer the solution to a 5 mm NMR tube.
- For quantitative analysis, a known amount of an internal standard can be added.

2. Instrument Parameters (¹H NMR):

- Spectrometer: 400 MHz or higher for better resolution.
- Pulse Sequence: Standard single-pulse sequence.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64, depending on the sample concentration.

- Referencing: Calibrate the chemical shift scale to the residual solvent peak or an internal standard.

3. Instrument Parameters (^{13}C NMR):

- Spectrometer: 100 MHz or higher.
- Pulse Sequence: Proton-decoupled pulse sequence.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, as ^{13}C has a low natural abundance.

Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of Sodium 4-bromobutane-1-sulfonate with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

2. Instrument Parameters (FT-IR):

- Scan Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Background: Run a background scan with an empty sample holder or a pure KBr pellet.

Mass Spectrometry (MS)

1. Sample Preparation:

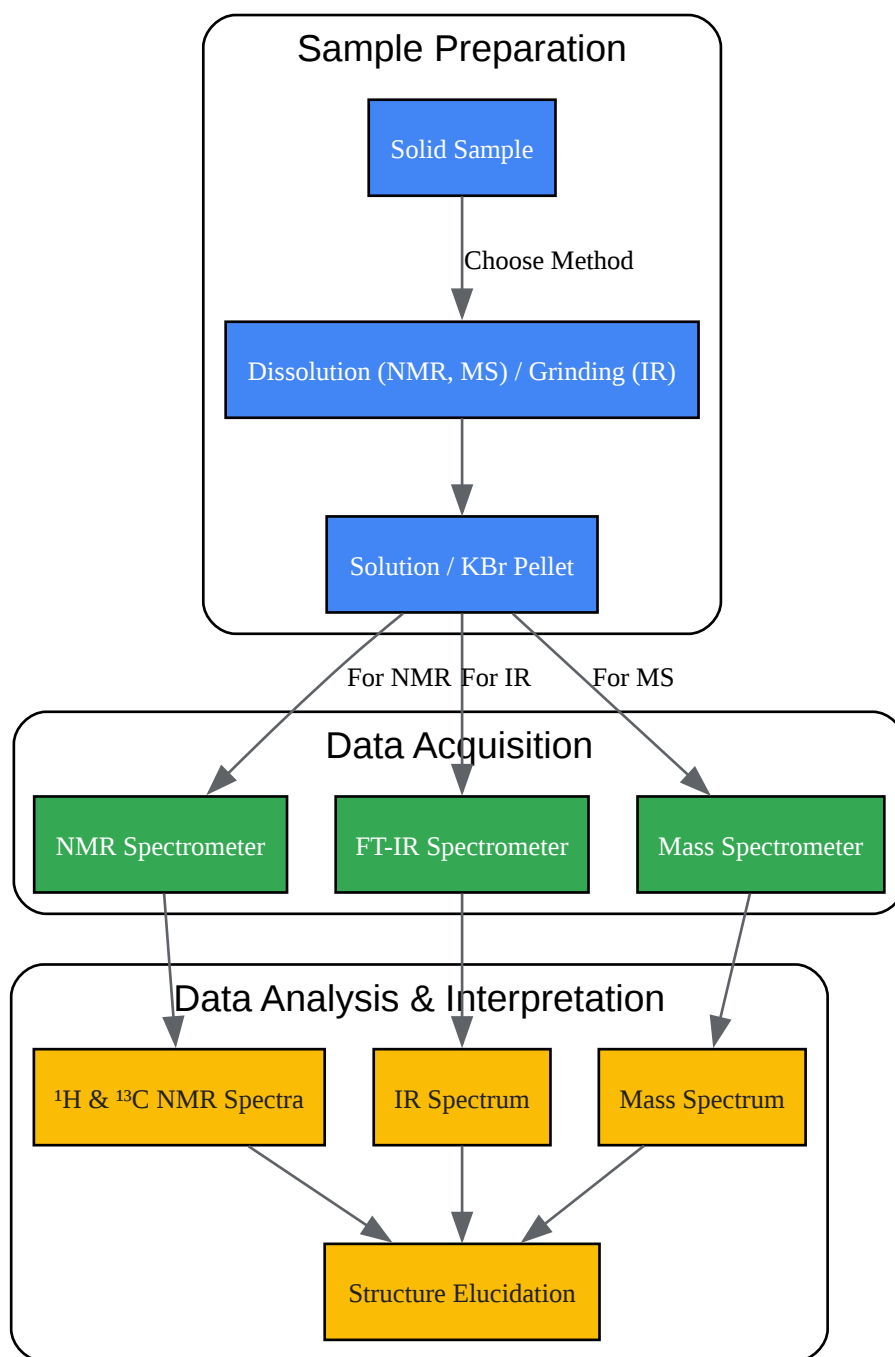
- Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile, water) to a concentration of approximately 1 mg/mL.
- Further dilute the solution to the low $\mu\text{g/mL}$ or ng/mL range depending on the sensitivity of the mass spectrometer.
- High concentrations of inorganic salts are not compatible with electrospray ionization (ESI), so ensure the sample is free from other salts.[\[2\]](#)

2. Instrument Parameters (ESI-MS):

- Ionization Mode: Electrospray Ionization (ESI), in both positive and negative ion modes.
- Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
- Scan Range: A range that encompasses the expected molecular weight of the ion(s) of interest.
- Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature for the specific compound and instrument.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid organic compound.



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Caption: General workflow for spectroscopic analysis of a solid sample.

This guide provides a foundational understanding of the spectroscopic properties of Sodium 4-bromobutane-1-sulfonate and the methodologies for their determination. Researchers are

encouraged to use this information as a starting point for their own experimental work and to consult further literature for more specialized techniques.

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References

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